3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C12H22N2O2 It is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often catalyzed by Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway by inhibiting the kinase activity of RIPK1. This inhibition prevents the downstream signaling that leads to cell death, thereby offering therapeutic potential in diseases characterized by excessive necroptosis .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential as a RIPK1 inhibitor.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
Uniqueness
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-4-11(2,3)14-9-12(16-10(14)15)5-7-13-8-6-12/h13H,4-9H2,1-3H3 |
InChI Key |
PJANNCKABNPKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N1CC2(CCNCC2)OC1=O |
Origin of Product |
United States |
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